2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is a chemical compound with significant relevance in medicinal chemistry due to its structural characteristics and biological activities. This compound belongs to the benzimidazole family, which is known for its diverse pharmacological properties. The molecular formula of 2-(piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is C12H15Cl2N3, and it has a molecular weight of approximately 260.16 g/mol. It is typically encountered as a dihydrochloride salt, enhancing its solubility and stability for various applications in research and development.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed specifications regarding its purity, physical properties, and potential applications in research settings . In terms of classification, 2-(piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is categorized under heterocyclic compounds, specifically as a benzimidazole derivative. Benzimidazoles are recognized for their role as "privileged structures" in drug discovery due to their ability to interact with multiple biological targets .
The synthesis of 2-(piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with piperidine derivatives under acidic conditions. This reaction often employs solvents such as ethanol or methanol to facilitate the formation of the desired product.
The synthesis may utilize various catalysts to improve yield and selectivity. For example, the use of Lewis acids or transition metal catalysts can enhance the reaction efficiency. The reaction conditions (temperature, pressure, and time) are optimized to ensure high purity and yield of the final compound.
The molecular structure of 2-(piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride features a benzimidazole core fused with a piperidine ring. The benzimidazole moiety consists of a benzene ring fused to an imidazole ring, contributing to its biological activity. The presence of chlorine atoms in the dihydrochloride form enhances solubility.
Key structural data include:
The compound can participate in various chemical reactions typical for heterocycles, such as nucleophilic substitutions and electrophilic aromatic substitutions. Its piperidine group can act as a nucleophile, while the benzimidazole part can engage in π-π stacking interactions with other aromatic systems.
In biochemical assays, 2-(piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride has been shown to inhibit specific enzymes like poly(ADP-ribose) polymerase (PARP), which plays a vital role in DNA repair mechanisms. This inhibition can lead to enhanced cytotoxicity in cancer cells undergoing treatment .
The mechanism of action of 2-(piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride primarily involves its interaction with target proteins and enzymes within cellular pathways. By binding to PARP, it disrupts the normal DNA repair process, leading to increased DNA damage and apoptosis in cancer cells.
Upon administration, the compound is absorbed into cells where it binds selectively to PARP enzymes. This binding prevents PARP from repairing single-strand breaks in DNA, ultimately leading to cell death when combined with other chemotherapeutic agents .
The compound exhibits basic properties due to the presence of the piperidine nitrogen atom. It can form salts with acids, enhancing its solubility profile for pharmaceutical formulations.
2-(Piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride is primarily utilized in pharmacological research due to its potential therapeutic effects against various diseases, including cancer. Its ability to inhibit DNA repair mechanisms makes it a candidate for combination therapies in oncology. Furthermore, ongoing studies are exploring its anti-inflammatory properties and effectiveness against infectious diseases due to its structural similarities with known bioactive compounds .
The synthesis of 2-(piperidin-2-yl)-1H-benzo[d]imidazole dihydrochloride relies on convergent strategies that construct the benzimidazole core prior to piperidine integration. A validated three-step approach begins with condensation of o-phenylenediamine with piperidine-2-carboxylic acid derivatives under acidic catalysis (e.g., polyphosphoric acid at 140–160°C), yielding the free base scaffold in 65–72% efficiency [2] [9]. Alternative routes employ pre-functionalized piperidine building blocks, where N-Boc-piperidine-2-carboxaldehyde undergoes nucleophilic addition with o-phenylenediamine, followed by oxidative cyclization using Na₂S₂O₅/I₂. This method achieves superior regiocontrol (85% yield) but requires deprotection prior to salt formation [9]. Critical optimization parameters include:
Table 1: Comparative Analysis of Core Synthesis Methods
Method | Reagents | Yield (%) | Regioselectivity |
---|---|---|---|
Acid-catalyzed condensation | Piperidine-2-carboxylic acid/PPA | 65–72 | Moderate |
Oxidative cyclization | N-Boc-piperidine-2-carboxaldehyde/Na₂S₂O₅ | 85 | High |
Reductive amination-cyclization | 2-Acetylpiperidine/NaBH₃CN | 78 | Low |
Piperidine ring elaboration is achieved through reductive amination or N-alkylation, enabling installation of pharmacologically relevant substituents. For reductive amination, the secondary amine of 2-(piperidin-2-yl)-1H-benzo[d]imidazole reacts with aldehydes/ketones (e.g., 4-fluorobenzaldehyde) using NaBH₃CN in methanol/acetic acid (pH 5–6), generating tertiary amines in 70–88% yield [9]. Key variables influencing efficiency include:
Nucleophilic substitution employs alkyl halides (e.g., 2-chloroethyl methyl ether) under mild bases (K₂CO₃, DIPEA) in acetonitrile at 60°C. This route achieves 82–90% conversion but requires stoichiometric base to suppress benzimidazole N-alkylation byproducts [4] [9]. Leaving group reactivity follows the trend: iodide > bromide >> chloride, though iodide reagents increase purification complexity due to inorganic salt formation.
Table 2: Optimization of Piperidine N-Functionalization
Method | Conditions | Electrophile | Yield (%) | Byproducts |
---|---|---|---|---|
Reductive amination | NaBH₃CN/MeOH/AcOH, pH 5, 25°C | 4-Fluorobenzaldehyde | 88 | <5% dialkylation |
NaBH(OAc)₃/DCE, 40°C | Acetone | 76 | 10% enamine | |
Nucleophilic substitution | K₂CO₃/CH₃CN, 60°C | 2-Bromoethyl methyl ether | 90 | <8% O-alkylation |
DIPEA/DMF, 80°C | Methyl iodide | 95 | Quaternary ammonium salts |
Dihydrochloride salt formation addresses critical limitations of the free base: hygroscopicity, poor aqueous solubility (free base solubility: <0.1 mg/mL in PBS pH 7.4), and processing instability. Salt formation proceeds via free base dissolution in anhydrous ethanol or 2-butanone, followed by controlled HCl gas bubbling or addition of concentrated HCl (2.0–2.2 equiv.) at 0–5°C [4] [10]. The dihydrochloride form enhances:
Purity assessment requires dual detection methods: ion chromatography quantifies chloride stoichiometry (target: 2.00 ± 0.05 equiv.), while HPLC-ELSD monitors organic impurities without UV interference. Single-crystal X-ray diffraction confirms protonation at the piperidine nitrogen and benzimidazole N1 position, validating the dihydrochloride structure [10].
Silica gel chromatography remains indispensable for isolating high-purity (>99%) dihydrochloride salts. Preparative TLC (silica GF254, 1 mm thickness) using chloroform/methanol/ammonia (8:2:0.1 v/v) rapidly identifies optimal solvent systems for free base purification (Rf = 0.3–0.4) [6]. This pre-screening prevents column degradation and informs flash chromatography conditions:
For the dihydrochloride salt, reverse-phase C18 columns (water/acetonitrile/TFA 0.1%) replace silica due to salt dissociation risks. "Dry loading" – adsorbing crude mixtures onto silica prior to column packing – minimizes solvent volume and improves resolution by 15–20% compared to liquid injection [6]. Post-chromatography desalting (free base regeneration via NaOH wash) followed by re-saltification yields pharmaceutical-grade material with ≤0.15% total impurities.
Table 3: Silica Gel Chromatography Optimization Parameters
Parameter | Free Base Conditions | Dihydrochloride Conditions | Performance Impact |
---|---|---|---|
Stationary phase | Silica 60 (40–63 µm irregular) | C18 (5 µm spherical) | Resolution: +25% for C18 |
Mobile phase | CH₂Cl₂/MeOH/NH₄OH (90:9.5:0.5) | H₂O/MeCN/TFA (95:5:0.1) | Peak symmetry: 1.05 (C18) vs 1.25 (silica) |
Sample loading method | Dry load (3:1 silica:crude) | Direct liquid injection | Band broadening: -30% with dry load |
Gradient duration | 15 column volumes (CV) | 20 CV | Purity: +4% with extended gradient |
Comprehensive Compound Index
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0